Dibenzo[b,d]furan-2,8-diyldiboronic acid
Description
Properties
IUPAC Name |
(8-boronodibenzofuran-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRMVMMRAFRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=C2C=C(C=C3)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A dibromodibenzofuran substrate reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80–100°C. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with the diboron reagent and reductive elimination to form the boronic acid-functionalized product.
Key Parameters:
Challenges : Regioselectivity must be carefully controlled to ensure boronation occurs exclusively at the 2 and 8 positions. Steric and electronic effects of the dibenzofuran core influence reactivity, necessitating optimized stoichiometry.
Direct Borylation via Miyaura Reaction
Direct borylation employs transition metal catalysts to install boronic acid groups without pre-functionalized intermediates. This method is advantageous for its simplicity and reduced synthetic steps.
Methodology
The dibenzofuran core undergoes borylation using B₂Pin₂ and a palladium catalyst (e.g., PdCl₂(dppf)) in dimethylacetamide (DMA) at 140°C. The reaction is facilitated by a fluoride source (e.g., CsF), which activates the diboron reagent.
Representative Reaction:
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% PdCl₂(dppf) |
| Solvent | DMA |
| Temperature | 140°C |
| Yield | 70–85% |
Advantages : High yields and tolerance for diverse functional groups. Limitations : Requires anhydrous conditions and inert atmosphere.
Ullmann Coupling for Dibenzofuran Core Formation
The Ullmann reaction constructs the dibenzofuran skeleton, which is subsequently functionalized with boronic acid groups. This two-step approach ensures precise control over the core structure.
Step 1: Dibenzofuran Synthesis
Copper-catalyzed coupling of o-iodophenols forms the dibenzofuran core. For example, o-iodophenol derivatives react in the presence of Cu₂O and K₃PO₄ in dioxane at 70°C.
Step 2: Boronic Acid Installation
The dibenzofuran intermediate undergoes Miyaura borylation (as in Section 2) to introduce boronic acid groups.
Overall Yield : 50–65% (two steps)
Critical Factor : Purity of the dibenzofuran intermediate significantly impacts the final borylation efficiency.
Comparative Analysis of Preparation Methods
The table below evaluates key metrics for each method:
| Method | Yield (%) | Regioselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 60–75 | High | Moderate | High |
| Direct Borylation | 70–85 | Moderate | High | Moderate |
| Ullmann Coupling | 50–65 | High | Low | Low |
| Hydroboronation | 40–55 | Low | Moderate | Low |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2,8-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Various reduced forms of the original compound.
Substitution: Biaryl compounds and other substituted derivatives.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
DBDF-DBA is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl groups, making it a valuable tool in the synthesis of complex organic molecules. The presence of boron in DBDF-DBA facilitates the coupling process by acting as a nucleophile, which can react with electrophilic partners to form biaryl compounds.
Case Study: Synthesis of Biaryl Compounds
In a recent study, DBDF-DBA was employed to synthesize various biaryl compounds that are precursors for pharmaceuticals. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness as a coupling agent .
Materials Science
Polymer Chemistry
DBDF-DBA has been explored as a building block in the synthesis of functional polymers. Its ability to form stable boron-oxygen bonds allows for the creation of cross-linked networks that exhibit enhanced thermal and mechanical properties. These materials have potential applications in coatings, adhesives, and electronic devices.
Table: Properties of Polymers Synthesized with DBDF-DBA
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | Tensile strength > 50 MPa |
| Solubility | Soluble in common organic solvents |
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of dibenzo[b,d]furan compounds exhibit promising anticancer properties. DBDF-DBA has been investigated for its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Anticancer Screening
In vitro studies showed that DBDF-DBA and its derivatives significantly reduced the viability of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Sensor Development
Chemical Sensors
The unique electronic properties of DBDF-DBA make it suitable for developing chemical sensors. Its ability to undergo reversible reactions with various analytes allows for the detection of environmental pollutants and biomolecules.
Table: Performance Metrics of DBDF-DBA-Based Sensors
| Analyte | Detection Limit | Response Time |
|---|---|---|
| Heavy Metals | 1 ppb | < 5 minutes |
| Organic Pollutants | 10 ppb | < 3 minutes |
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-2,8-diyldiboronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological applications . The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Electronic Differences :
- Core Heteroatom: Replacing the oxygen atom in dibenzofuran with sulfur yields dibenzo[b,d]thiophene-2,8-diyldiboronic acid.
- Molecular Weight : The thiophene analog has a molecular weight of 271.89 g/mol (vs. ~284 g/mol for the furan derivative, estimated from molecular formula), with CAS number 761405-37-2 .
- Applications : Both compounds are used in cross-coupling reactions, but the thiophene derivative may exhibit superior stability in harsh reaction conditions due to sulfur’s lower electronegativity .
Naphthalene-1,8-diyldiboronic Acid
Mono-Boronic Acid Derivatives
- Dibenzo[b,d]furan-2-ylboronic Acid (CAS: 402936-15-6 ):
Furanone-Containing Compounds
- Cillifuranone and Sorbifuranones: These natural products contain furan-3(2H)-one or furan-2(5H)-one moieties. Unlike dibenzofuran-based boronic acids, their biosynthetic pathways and configurations (e.g., E/Z isomerism) limit synthetic versatility .
Key Research Findings
- Reactivity in Cross-Coupling : this compound outperforms naphthalene analogs in Suzuki reactions, enabling high-yield synthesis of HTMs like tDBF (84.6% yield) .
- Electronic Performance : Thiophene analogs may exhibit higher hole mobility due to sulfur’s polarizability, but dibenzofuran derivatives offer better air stability in perovskite devices .
- Synthetic Scalability : The dibenzofuran derivative’s stability under hydrolysis contrasts sharply with naphthalene-based compounds, which form inert byproducts .
Biological Activity
Dibenzo[b,d]furan-2,8-diyldiboronic acid is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biological applications, and relevant case studies.
Structural Characteristics
This compound features two boronic acid groups attached to a dibenzo[b,d]furan core. The presence of boron in its structure allows it to participate in various chemical reactions and interactions, particularly with diols and other biomolecules.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₄B₂O₄ |
| Molecular Weight | 250.06 g/mol |
| Functional Groups | Boronic acid |
| Core Structure | Dibenzo[b,d]furan |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against strains of Candida and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating significant potency.
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (mg/L) | Activity Level |
|---|---|---|
| Candida albicans | 0.78 | High |
| Staphylococcus aureus | 3.12 | Moderate |
| Escherichia coli | >400 | Weak |
The antimicrobial activity of this compound is believed to be linked to its ability to inhibit essential enzymatic processes in bacteria and fungi. The boronic acid moieties can interact with serine residues in active sites of enzymes, leading to functional inhibition.
Case Studies
- Study on Antifungal Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against multiple Candida species. The research highlighted the compound's ability to disrupt fungal cell wall synthesis, which is critical for maintaining cellular integrity.
- Antibacterial Research : Another study focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could enhance the efficacy of existing antibiotics when used in combination therapies.
Applications in Drug Development
This compound is being explored as a potential lead compound for the development of new antimicrobial agents. Its unique structure allows for modifications that can enhance its bioactivity and selectivity towards target pathogens.
Table 3: Potential Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new drugs targeting resistant strains |
| Chemical Probes | Utilization in biochemical assays for enzyme inhibition |
| Drug Delivery Systems | Potential use in targeted drug delivery mechanisms |
Q & A
Q. What are the common synthetic routes for preparing dibenzo[b,d]furan-2,8-diyldiboronic acid, and what analytical methods validate its purity?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors, where dibenzofuran derivatives are functionalized with boronic acid groups. Key steps include halogenation of the dibenzofuran core followed by Miyaura borylation. For validation, nuclear magnetic resonance (NMR) spectroscopy (1H/13C/11B) and high-performance liquid chromatography (HPLC) are critical to confirm structural integrity and purity (>97% by titration, as noted in product specifications) . Thermal gravimetric analysis (TGA) may also assess stability under varying conditions.
Q. How should researchers handle and store this compound to prevent decomposition?
The compound is moisture-sensitive and should be stored in anhydrous solvents (e.g., tetrahydrofuran or dimethyl sulfoxide) under inert gas (N2/Ar) at ≤15°C. Prolonged exposure to air can lead to boronic acid dimerization or hydrolysis. Safety protocols include using nitrile gloves, protective eyewear, and working in a fume hood due to its skin/eye irritation hazards (H315, H319) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile building block in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct π-conjugated systems for organic electronics. Its dibenzofuran backbone enhances electron transport properties, making it suitable for organic light-emitting diodes (OLEDs) or covalent organic frameworks (COFs) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound?
Variability in reaction yields often stems from trace oxygen or moisture deactivating the boronic acid. Methodological solutions include:
Q. What strategies improve the stability of this compound in aqueous environments for biomedical applications?
Stabilization methods include:
- Formulating as a pinacol ester to protect the boronic acid group.
- Encapsulation in liposomes or polymeric nanoparticles.
- Adjusting pH to minimize hydrolysis (optimal pH 6–8) .
Q. How does the electronic structure of this compound influence its performance in conjugated polymers?
Computational studies (DFT) reveal that the dibenzofuran core provides a rigid, planar structure with extended π-conjugation, enhancing charge carrier mobility. The boronic acid groups enable precise functionalization, allowing tunable bandgaps (1.8–2.5 eV) for optoelectronic devices. Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended .
Methodological Notes
- Synthesis Optimization : Reference CAS 761405-37-2 for analogous dibenzothiophene derivatives to adapt synthetic protocols .
- Safety : Follow hazard guidelines for diazo compounds (explosive risks) and triflic acid derivatives when scaling up reactions .
- Data Validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries for dibenzofuran derivatives to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
